molecular formula C16H16ClNO3 B14429487 Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate CAS No. 80199-64-0

Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate

Cat. No.: B14429487
CAS No.: 80199-64-0
M. Wt: 305.75 g/mol
InChI Key: MNPXTQDTRBSCIV-UHFFFAOYSA-N
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Description

Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with a chloro group and a dimethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate typically involves the reaction of 3-chloro-4-(3,4-dimethylphenoxy)aniline with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the carbamate linkage. The reaction conditions generally include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or tetrahydrofuran

    Reaction Time: 2-4 hours

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl ring, especially at positions ortho and para to the chloro group.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium

    Reduction: Lithium aluminum hydride in anhydrous ether

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst

Major Products:

    Oxidation: Formation of corresponding phenolic compounds

    Reduction: Formation of amine derivatives

    Substitution: Formation of halogenated derivatives

Scientific Research Applications

Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and pesticides due to its insecticidal properties.

Mechanism of Action

The mechanism of action of Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. By inhibiting this enzyme, the compound increases the levels of acetylcholine, leading to prolonged nerve impulses and eventual paralysis of the target organism. The molecular targets include the active site of acetylcholinesterase, where the carbamate group forms a covalent bond with the serine residue.

Comparison with Similar Compounds

    Carbaryl: Another carbamate insecticide with a similar mechanism of action.

    Aldicarb: A more potent carbamate insecticide with higher toxicity.

    Propoxur: A carbamate insecticide used in public health for vector control.

Uniqueness: Methyl [3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. Its relatively lower toxicity compared to other carbamates makes it a safer option for certain applications.

Properties

CAS No.

80199-64-0

Molecular Formula

C16H16ClNO3

Molecular Weight

305.75 g/mol

IUPAC Name

methyl N-[3-chloro-4-(3,4-dimethylphenoxy)phenyl]carbamate

InChI

InChI=1S/C16H16ClNO3/c1-10-4-6-13(8-11(10)2)21-15-7-5-12(9-14(15)17)18-16(19)20-3/h4-9H,1-3H3,(H,18,19)

InChI Key

MNPXTQDTRBSCIV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)NC(=O)OC)Cl)C

Origin of Product

United States

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